[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate
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Overview
Description
[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate typically involves the reaction of 2-oxo-1-phenyl-2,3-dihydro-1H-indole-3-carbaldehyde with aminobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological functions .
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15N2O3- |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[(2-oxo-1-phenylindol-3-ylidene)amino]butanoate |
InChI |
InChI=1S/C18H16N2O3/c21-16(22)11-6-12-19-17-14-9-4-5-10-15(14)20(18(17)23)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,21,22)/p-1 |
InChI Key |
GTJGXJIWKSTHPQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NCCCC(=O)[O-])C2=O |
Origin of Product |
United States |
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